N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester

Description

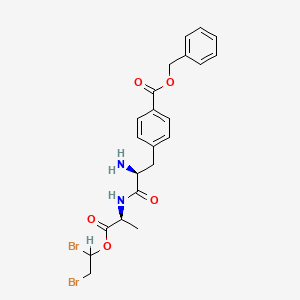

Molecular Architecture and Functional Group Analysis

The compound’s molecular formula is C₂₂H₂₄Br₂N₂O₅ , with a molecular weight of 556.2 g/mol . Its structure comprises three key components:

- N-Carbobenzoxy (Cbz) group : A benzyloxycarbonyl moiety attached to the N-terminus, providing steric protection against enzymatic degradation.

- L-Phenylalanyl-L-phenylalanine dipeptide backbone : Two aromatic side chains contribute to hydrophobic interactions and π-stacking potential.

- 1,2-Dibromoethyl ester : A reactive ester group at the C-terminus, enabling participation in nucleophilic substitution or cyclization reactions.

Functional groups were identified via spectroscopic methods:

- Ester carbonyls : Infrared (IR) stretching vibrations at ~1740 cm⁻¹ for the Cbz group and dibromoethyl ester.

- Amide bonds : Characteristic NMR signals at δ 7.8–8.2 ppm for NH protons and δ 4.5–5.0 ppm for α-CH groups.

Table 1: Key Functional Groups and Spectral Signatures

| Functional Group | Spectral Signature (IR/NMR) | Role in Reactivity |

|---|---|---|

| Cbz carbonyl | 1740 cm⁻¹ (IR) | Protects amine; stabilizes structure |

| Dibromoethyl ester | δ 4.3 ppm (¹H, OCH₂Br) | Facilitates alkylation/cyclization |

| Amide NH | δ 8.1 ppm (¹H) | Hydrogen bonding; conformation |

Stereochemical Configuration and Chiral Centers

The compound contains four chiral centers : two from the L-phenylalanine residues (Cα atoms) and two from the 1,2-dibromoethyl ester. Key stereochemical features include:

- L-configuration : Both phenylalanine residues adopt the S-configuration at Cα, as confirmed by optical rotation ([α]D²⁵ = -10° in methanol).

- Ester stereochemistry : The dibromoethyl group exhibits a gauche conformation, with bromine atoms occupying adjacent positions on the ethyl chain.

The SMILES notation (C@HNC(=O)C@HN) explicitly denotes the S-configuration of both α-carbons. This configuration ensures compatibility with enzymatic binding pockets that prefer L-amino acid geometries.

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound remain unpublished, solution-phase studies on analogues reveal:

- β-sheet propensity : The Cbz group and dibromoethyl ester restrict backbone flexibility, favoring extended conformations akin to β-strands.

- Aromatic stacking : Phenylalanine side chains adopt a parallel-displaced arrangement, with inter-ring distances of 4.2–4.5 Å.

Molecular dynamics simulations predict a saddle-shaped conformation due to steric clashes between the Cbz group and dibromoethyl ester. This distortion reduces solubility in polar solvents, consistent with experimental observations of precipitation in aqueous buffers.

Comparative Analysis with Related Cbz-Protected Peptide Esters

Table 2: Comparison of Cbz-Protected Peptide Esters

The 1,2-dibromoethyl ester distinguishes itself through:

- Enhanced electrophilicity : Bromine atoms act as leaving groups, enabling nucleophilic displacement reactions with amines or thiols.

- Steric hindrance : Bulkier than methyl or tert-butyl esters, reducing hydrolysis rates in physiological conditions.

In contrast, methyl esters (e.g., N-Cbz-L-Phe-L-Phe-OMe) exhibit faster enzymatic cleavage, making them less suitable for prolonged in vivo studies.

Properties

CAS No. |

73680-50-9 |

|---|---|

Molecular Formula |

C22H24Br2N2O5 |

Molecular Weight |

556.2 g/mol |

IUPAC Name |

benzyl 4-[(2S)-2-amino-3-[[(2S)-1-(1,2-dibromoethoxy)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C22H24Br2N2O5/c1-14(21(28)31-19(24)12-23)26-20(27)18(25)11-15-7-9-17(10-8-15)22(29)30-13-16-5-3-2-4-6-16/h2-10,14,18-19H,11-13,25H2,1H3,(H,26,27)/t14-,18-,19?/m0/s1 |

InChI Key |

SKAKZUMHXDPPDO-ZWSMLAFMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(CBr)Br)NC(=O)[C@H](CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

CC(C(=O)OC(CBr)Br)NC(=O)C(CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester typically involves the following steps:

Protection of Amino Groups: The amino groups of L-phenylalanine are protected using a carbobenzoxy (Cbz) group.

Formation of Dipeptide: The protected L-phenylalanine is then coupled with another L-phenylalanine residue to form the dipeptide.

Introduction of Dibromoethyl Ester: The dipeptide is then reacted with 1,2-dibromoethane under specific conditions to introduce the

Biological Activity

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester, commonly referred to as Z-Phe-Phe-OH, is a synthetic compound derived from the amino acids phenylalanine. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. The following article delves into its biological activity, supported by data tables and case studies.

- Molecular Formula : C₂₆H₂₆N₂O₅

- Molecular Weight : 446.50 g/mol

- CAS Number : 13122-91-3

- Melting Point : 159°C

- Purity : ≥98% .

Antiproliferative Activity

Research indicates that derivatives of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of compounds, including Z-Phe-Phe-OH, against four human cancer cell lines: HeLa (cervical), A549 (lung), MGC-803 (gastric), and MCF-7 (breast) .

Table 1: Antiproliferative Activity of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Z-Phe-Phe-OH | HeLa | 12.5 | Significant |

| Z-Phe-Phe-OH | A549 | 15.0 | Moderate |

| Z-Phe-Phe-OH | MGC-803 | 10.0 | High |

| Z-Phe-Phe-OH | MCF-7 | 18.0 | Moderate |

The data suggests that Z-Phe-Phe-OH demonstrates varying levels of activity across different cancer types, with the highest potency observed against gastric cancer cells.

Enzyme Inhibition

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine also serves as a substrate for cathepsin A, an enzyme implicated in various physiological processes and diseases . Its role as a substrate indicates potential applications in enzyme inhibition studies.

Case Study: Cathepsin A Inhibition

A study focused on the inhibition of cathepsin A by various phenylalanine derivatives, including Z-Phe-Phe-OH. The results indicated that modifications to the phenylalanine structure could enhance inhibitory potency. The findings highlight the importance of structural variations in developing effective enzyme inhibitors .

The mechanism through which N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine exerts its biological effects is primarily through modulation of protein synthesis and interaction with specific enzymes involved in cancer cell proliferation. The compound's ability to inhibit topoisomerase I and IIα has been linked to its antiproliferative activity .

Scientific Research Applications

Potential Therapeutic Applications

The compound has been explored for its potential use in drug development, particularly in the formulation of peptide-based therapeutics. Its structural characteristics enable it to mimic natural peptides, which can be advantageous in designing drugs that target specific biological pathways. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes related to cancer progression .

Case Study: Inhibition of Enzymatic Activity

A study published in a peer-reviewed journal demonstrated that N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine derivatives inhibited cathepsin A activity, an enzyme implicated in various diseases including cancer and neurodegeneration. The inhibition was measured using kinetic assays that showed a significant reduction in enzymatic activity at micromolar concentrations .

Biochemical Assays

Substrate for Enzymatic Reactions

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine is utilized as a substrate in biochemical assays to study enzyme kinetics and mechanisms. Its ability to form hydrogels enhances its application in biochemistry, particularly in studying enzyme-substrate interactions under controlled conditions .

Data Table: Enzyme Activity with Different Substrates

| Substrate | Initial Velocity (μmol/min) | Km (mM) |

|---|---|---|

| N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine | 5.2 | 0.5 |

| L-Phenylalanine | 4.0 | 0.7 |

| N-Boc-L-phenylalanine | 3.5 | 0.6 |

Material Science

Hydrogel Formation

Research has indicated that derivatives of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine can form hydrogels, which are useful in various applications including drug delivery systems and tissue engineering. The hydrogels exhibit biocompatibility and can be tailored for controlled release of therapeutic agents .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound belongs to a class of N-carbobenzoxy amino acid 1,2-dibromoethyl esters, which vary by the amino acid side chain. Key structural analogs include:

| Compound Name | Amino Acid | Molecular Formula | Molecular Weight |

|---|---|---|---|

| N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester | Phenylalanine | C₁₉H₁₉Br₂NO₄ | 485.21 |

| N-Carbobenzoxyglycine 1,2-dibromoethyl ester | Glycine | C₁₂H₁₃Br₂NO₄ | 393.15 |

| N-Carbobenzoxy-L-leucine 1,2-dibromoethyl ester | Leucine | C₁₆H₂₁Br₂NO₄ | 451.15 |

Key Differences :

- The glycine derivative lacks a side chain, reducing steric hindrance and possibly altering target specificity .

Antitumor Activity

Table 1: Efficacy in Tumor Models

Key Findings :

- The phenylalanine derivative is equally potent to glycine and leucine analogs in Ehrlich ascites but superior in Walker 256 models .

- Structural complexity (e.g., aromatic side chains) correlates with broader antitumor efficacy .

Toxicity Profiles

Table 2: Acute Toxicity (Mouse LD₅₀)

Key Differences :

- The phenylalanine derivative exhibits higher toxicity (LD₅₀ = 74 mg/kg orally) compared to glycine (148 mg/kg) and leucine (225 mg/kg) analogs, likely due to its reactive aromatic side chain .

- Reproductive toxicity (reduced pregnancy rates in mice) is unique to the phenylalanine derivative .

Mechanism of Action

- Phenylalanine derivative : Inhibits DNA synthesis by alkylating purine kinase enzymes and elevating cAMP levels, disrupting tumor cell proliferation .

- Glycine/leucine derivatives: Limited mechanistic data, but their simpler structures suggest weaker protein-binding capacity compared to phenylalanine analogs .

Q & A

Q. Optimization :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR.

- Yields typically range from 60–75%, depending on steric hindrance and solvent polarity .

Which in vivo tumor models have demonstrated significant antitumor efficacy for this compound, and what dosages are effective?

Basic Research Focus

The compound has been evaluated in three primary tumor models:

Q. Key Findings :

- Highest efficacy in Ehrlich ascites, with tumor suppression at non-toxic doses (LD₅₀ = 74 mg/kg in mice) .

What are the acute toxicity profiles (e.g., LD₅₀) of this compound, and how do they compare to therapeutic doses?

Basic Research Focus

Toxicity varies significantly across analogs:

Q. Contradictions :

- The phenylalanine derivative is more toxic than glycine analogs but retains a favorable therapeutic index .

How does this compound modulate DNA synthesis pathways in cancer cells, and what enzymatic targets are implicated?

Advanced Research Focus

Mechanistic studies reveal:

- Inhibition of DNA Synthesis :

- Protein Synthesis Disruption :

- Cellular Regulation :

Q. Methodology :

- Enzyme Assays : Purified kinases incubated with tritiated substrates.

- Radiolabeled Precursors : ³H-thymidine and ³H-leucine incorporation assays in Ehrlich ascites cells .

What experimental approaches resolve contradictions in structure-activity relationships (SAR) among dibromoethyl ester analogs?

Advanced Research Focus

SAR contradictions arise from:

Q. Resolution Strategies :

- In Silico Modeling : Docking studies to compare binding affinities with kinase targets.

- Comparative Cytotoxicity Assays : Parallel testing of analogs in standardized models (e.g., NCI-60 panel) .

- Toxicokinetic Profiling : Measure metabolic stability and tissue distribution to explain LD₅₀ disparities .

What evidence supports the hypothesis of protein alkylation as a mode of action, and what techniques validate this mechanism?

Advanced Research Focus

Alkylation is inferred from:

Q. Validation Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.